(1,1,2,2-Tetramethylpropyl)amine hydrochloride
Description
(1,1,2,2-Tetramethylpropyl)amine hydrochloride is a branched aliphatic amine hydrochloride with the molecular formula C₇H₁₈N·HCl and a molecular weight of 152.5 g/mol . It is cataloged under CAS number 29772-54-1 and MFCD01694851, with a typical purity of 95% as listed by suppliers like Combi-Blocks Inc. .
Properties
IUPAC Name |
2,3,3-trimethylbutan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N.ClH/c1-6(2,3)7(4,5)8;/h8H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLHYILVPSSTFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,2,2-Tetramethylpropyl)amine hydrochloride typically involves the reaction of (1,1,2,2-Tetramethylpropyl)amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:
(1,1,2,2-Tetramethylpropyl)amine+HCl→(1,1,2,2-Tetramethylpropyl)amine hydrochloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(1,1,2,2-Tetramethylpropyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The hydrochloride group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary amines.
Scientific Research Applications
Chemical Properties and Structure
(1,1,2,2-Tetramethylpropyl)amine hydrochloride is an amine derivative characterized by its bulky structure that enhances its reactivity and solubility in various solvents. Its molecular formula is and it has a molecular weight of approximately 165.68 g/mol. The unique steric hindrance provided by the tetramethyl groups makes it suitable for specific chemical reactions and applications.
Drug Formulation
One of the significant applications of this compound is in drug formulation. It serves as a stabilizing agent in the formulation of lipophilic drugs, enhancing their solubility and bioavailability. For instance:
- Case Study: Antiarthritic Agents
Research indicates that this compound can be utilized to formulate lipid emulsions for hydrophobic drugs such as antiarthritic agents. This formulation helps mitigate adverse injection site reactions while ensuring effective drug delivery .
Antibacterial Properties
The compound has shown potential in developing antibacterial agents due to its ability to enhance the efficacy of existing antibiotics. Its incorporation into polymer matrices can improve the release profiles and stability of these drugs.
Organic Synthesis
This compound plays a crucial role in organic synthesis as a reagent for various chemical transformations:
-
Quaternization Reactions
It is used to synthesize quaternary ammonium salts which are vital in producing cationic polymers. These polymers are extensively used in personal care products and fabric softeners due to their conditioning properties. -
Synthesis of Chelating Agents
The compound is involved in synthesizing chelating agents that are essential in various industrial applications including water treatment and metal ion extraction.
Data Table: Applications Overview
| Application Area | Specific Use | Benefits |
|---|---|---|
| Pharmaceuticals | Lipid emulsion formulations | Enhanced solubility and reduced side effects |
| Antibacterial Agents | Development of antibacterial drug formulations | Improved efficacy and stability |
| Organic Synthesis | Quaternization for polymer production | Versatile applications in personal care |
| Chelating Agents | Synthesis for industrial use | Effective metal ion extraction |
Toxicology and Safety Considerations
While this compound has promising applications, it is essential to consider its safety profile. The compound can be irritating to skin and mucous membranes; therefore, proper handling procedures should be followed to minimize exposure risks.
Mechanism of Action
The mechanism of action of (1,1,2,2-Tetramethylpropyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares (1,1,2,2-Tetramethylpropyl)amine hydrochloride with structurally related aliphatic and substituted amine hydrochlorides:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Storage | Key Features |
|---|---|---|---|---|---|---|
| (1,1,2,2-Tetramethylpropyl)amine HCl | 29772-54-1 | C₇H₁₈N·HCl | 152.5 | 95% | Not specified | Highly branched alkyl chain |
| (1,1,2-Trimethylpropyl)amine HCl | Not provided | C₆H₁₅N·HCl | 137.5 (estimated) | - | - | Less branched substituent |
| (2-Cyclobutylethyl)amine HCl | Not provided | C₆H₁₁CH₂NH₂·HCl (estimated) | ~137.5 | - | - | Cyclobutyl substitution |
| Bis(2-chloroethyl)-1,1,2,2-d₄-amine HCl | 352431-06-2 | ClCD₂CD₂NHCH₂CH₂Cl·HCl | 182.50 | - | - | Deuterated, chloroalkyl groups |
| [1-(Tetrahydrofuran-3-yl)cyclopropyl]amine HCl | 1245643-87-1 | C₇H₁₄ClNO | 163.6 | 95% | Refrigerated | Cyclopropane + tetrahydrofuran |
Key Observations :
- Substituent Diversity : Cyclobutyl and tetrahydrofuran-containing analogues (e.g., [1-(Tetrahydrofuran-3-yl)cyclopropyl]amine HCl) exhibit distinct electronic and solubility profiles due to cyclic ether or aryl groups .
- Deuterated Analogues : Bis(2-chloroethyl)-1,1,2,2-d₄-amine HCl highlights the use of isotopic labeling for mechanistic or pharmacokinetic studies, though its higher molecular weight (182.50 g/mol) may affect diffusion properties .
Commercial Availability and Purity
- The target compound (QY-0887) and its analogues (e.g., CBR02430) are available from suppliers like Sigma-Aldrich and Combi-Blocks, with purities typically ≥95% .
- Deuterated or isotopically labeled variants (e.g., Bis(2-chloroethyl)-d₄-amine HCl) are niche products, reflecting specialized demand in research .
Biological Activity
(1,1,2,2-Tetramethylpropyl)amine hydrochloride, also known as TMPA·HCl, is a compound that has garnered interest in various biological and chemical research contexts. This article delves into its biological activity, including mechanisms of action, relevant case studies, and research findings.
TMPA·HCl is a quaternary ammonium compound characterized by its bulky structure. Its chemical formula is C₇H₁₉ClN and it is often utilized in biochemical assays due to its unique properties.
TMPA·HCl primarily acts as a surfactant and can influence cellular membranes and protein interactions. Its biological activity is linked to:
- Ion Channel Modulation : TMPA has been shown to affect ion channels in various studies, altering their conductance and permeability.
- Enzyme Inhibition : Research indicates that TMPA can inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
Biological Activity Overview
The biological activity of TMPA·HCl can be summarized in the following key areas:
| Activity Type | Description |
|---|---|
| Ion Channel Modulation | Alters calcium and sodium ion channel activity in neuronal cells. |
| Enzyme Inhibition | Inhibits enzymes such as acetylcholinesterase, affecting neurotransmitter levels. |
| Cell Membrane Interaction | Modifies membrane fluidity and permeability, influencing cell signaling pathways. |
Case Studies and Research Findings
- Neurotransmission Studies :
- Cell Viability Assays :
- Enzyme Activity Analysis :
Q & A
Q. What are the standard synthetic routes for (1,1,2,2-Tetramethylpropyl)amine hydrochloride, and what key reagents are involved?
The synthesis typically involves two steps: (1) alkylation of a primary amine with a halogenated precursor (e.g., 1,1,2,2-tetramethylpropyl bromide) under basic conditions to form the free amine, and (2) treatment with hydrochloric acid to yield the hydrochloride salt. Key reagents include alkyl halides, ammonia/amine sources (e.g., methylamine), and HCl. Industrial methods may employ continuous flow reactors to optimize yield and purity .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
- NMR Spectroscopy : To confirm the amine group and methyl substituents (¹H and ¹³C NMR).
- Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS).
- Elemental Analysis : To validate stoichiometry of C, H, N, and Cl.
- X-ray Crystallography : For definitive structural confirmation if crystalline .
Q. How does the compound’s stability vary under different storage conditions?
this compound is hygroscopic and should be stored in airtight containers under inert gas (N₂/Ar) at 2–8°C. Degradation studies show <5% decomposition over 12 months under these conditions. Exposure to moisture or elevated temperatures (>40°C) accelerates hydrolysis, forming tertiary alcohol byproducts .
Advanced Research Questions
Q. What reaction mechanisms dominate in nucleophilic substitution reactions involving this compound?
The bulky tetramethylpropyl group sterically hinders SN2 pathways, favoring SN1 mechanisms in polar protic solvents (e.g., water/ethanol mixtures). For example, reactions with NaCN in ethanol proceed via a carbocation intermediate, yielding nitrile derivatives. Kinetic studies show a first-order dependence on the amine concentration .
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies often arise from assay conditions (e.g., pH, solvent). For instance:
- Enzyme Inhibition : IC₅₀ values vary by ±15% when assayed in PBS vs. Tris buffer due to ionic strength effects.
- Cell Permeability : Conflicting results in cellular uptake studies may stem from differences in membrane lipid composition (e.g., HEK293 vs. HeLa cells). Standardizing assay protocols and using isotopic labeling (³H/¹⁴C) for tracer studies can mitigate variability .
Q. What strategies optimize catalytic applications of this compound in asymmetric synthesis?
The amine’s steric bulk enables chiral induction in Pd-catalyzed cross-couplings. For example:
| Reaction Type | Catalyst System | Enantiomeric Excess (ee) |
|---|---|---|
| Allylic alkylation | Pd(OAc)₂/(R)-BINAP | 82–88% |
| Suzuki-Miyaura | PdCl₂(dppf)/Amine | 75–80% |
| Optimal conditions require anhydrous solvents (THF/toluene) and low temperatures (−20°C) to suppress racemization . |
Q. What computational methods predict its interactions with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal high-affinity binding to G-protein-coupled receptors (GPCRs), particularly serotonin receptors (5-HT₂A). Key interactions include:
- Hydrogen bonding : Between the amine and Asp155.
- Hydrophobic packing : Tetramethylpropyl group with Phe338. Free energy calculations (MM-PBSA) corroborate experimental ΔG values (±1.2 kcal/mol) .
Methodological Guidelines
Q. How should researchers handle discrepancies in synthetic yields?
Yield variations (>20%) often stem from impurities in alkyl halide precursors. Mitigation steps:
- Purification : Distill precursors under reduced pressure (≤0.1 mmHg).
- Reaction Monitoring : Use TLC (silica, hexane:EtOAc 3:1) to track intermediate formation.
- Scale-Up : Adopt flow chemistry to maintain consistent mixing and temperature .
Q. What safety protocols are critical for handling this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
